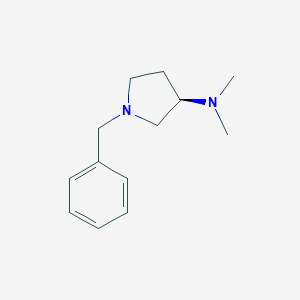

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted with a benzyl group and two methyl groups on the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Dimethylation: The final step involves the dimethylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or resolving agents can ensure the production of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products Formed

Oxidation: N-oxides.

Reduction: De-benzylated amines.

Substitution: Substituted pyrrolidines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a crucial building block in the development of pharmaceutical agents, especially those targeting the central nervous system (CNS). Its structural similarity to neurotransmitters allows it to interact with various receptors, making it valuable for:

- Neurotransmitter Receptor Modulation : It has been investigated for its potential as an agonist or antagonist at serotonin receptors (5-HT6R and 5-HT3R), which are implicated in mood regulation and cognitive functions .

- Alzheimer's Disease Research : Recent studies highlight its role in multitarget strategies for treating Alzheimer's disease, where compounds derived from (R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine exhibit enhanced inhibitory activity against MAO-B, an enzyme involved in neurotransmitter degradation .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or reduction to yield de-benzylated amines, providing pathways to synthesize other valuable compounds.

- Substitution Reactions : The benzyl group can be replaced with various substituents, facilitating the synthesis of diverse pyrrolidine derivatives that may possess distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mécanisme D'action

The mechanism of action of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

N-Benzylpyrrolidine: Lacks the dimethyl groups on the nitrogen atom, resulting in different reactivity and applications.

N,N-Dimethylpyrrolidine: Lacks the benzyl group, leading to different chemical and biological properties.

Uniqueness

®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both benzyl and dimethyl groups on the pyrrolidine ring. This combination of structural features imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Activité Biologique

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various neurotransmitters, making it a candidate for studies related to enzyme inhibition and receptor binding.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 181.28 g/mol

- CAS Number : 1062580-52-2

The compound features a benzyl group and two methyl groups attached to the nitrogen atom of the pyrrolidine ring, which enhances its pharmacological properties. Its chirality contributes to its unique biological activity compared to its enantiomers.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It can function as an agonist or antagonist at various receptors, influencing several biochemical pathways. Notably, it has been implicated in:

- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .

- Receptor Binding : It interacts with serotonin receptors (5-HT6R and 5-HT3R), which are significant in mood regulation and cognitive functions .

Antimicrobial Activity

Research indicates that certain chiral pyrrolidines, including this compound, exhibit antimicrobial properties against both bacteria and fungi. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Studies have explored the anticancer potential of this compound, suggesting that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Chiral enantiomer | Different receptor affinity |

| N-Benzylpyrrolidine | Lacks dimethyl groups | Reduced reactivity |

| N,N-Dimethylpyrrolidine | Lacks benzyl group | Different pharmacological properties |

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that this compound effectively inhibits MAO-B with a Ki value of 17 nM, indicating strong binding affinity .

- Asymmetric Synthesis Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of beta-amino acids, which are vital in pharmaceutical development .

- Pharmacokinetics : The compound's ability to penetrate the blood-brain barrier (BBB) suggests its potential for central nervous system applications. It is also identified as a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .

Propriétés

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUMZCQANFRAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.